Cas no 1351611-87-4 (N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide)

N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 1351611-87-4
- VU0525410-1
- F5857-4947
- AKOS024524310
- N-(2-cyclohexyl-2-hydroxyethyl)-2-thiophen-2-ylacetamide
- N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide
- 2-Thiopheneacetamide, N-(2-cyclohexyl-2-hydroxyethyl)-
-
- インチ: 1S/C14H21NO2S/c16-13(11-5-2-1-3-6-11)10-15-14(17)9-12-7-4-8-18-12/h4,7-8,11,13,16H,1-3,5-6,9-10H2,(H,15,17)
- InChIKey: ZXKCQUSQJNKCGJ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1CC(NCC(C1CCCCC1)O)=O
計算された属性
- せいみつぶんしりょう: 267.12930009g/mol
- どういたいしつりょう: 267.12930009g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 77.6Ų
じっけんとくせい
- 密度みつど: 1.169±0.06 g/cm3(Predicted)
- ふってん: 492.3±35.0 °C(Predicted)
- 酸性度係数(pKa): 14.43±0.20(Predicted)
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-4947-2mg |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide |
1351611-87-4 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
Life Chemicals | F5857-4947-4mg |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide |
1351611-87-4 | 90%+ | 4mg |
$99.0 | 2023-05-20 | |
Life Chemicals | F5857-4947-10mg |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide |
1351611-87-4 | 90%+ | 10mg |
$118.5 | 2023-05-20 | |
Life Chemicals | F5857-4947-2μmol |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide |
1351611-87-4 | 90%+ | 2μl |
$85.5 | 2023-05-20 | |
Life Chemicals | F5857-4947-10μmol |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide |
1351611-87-4 | 90%+ | 10μl |
$103.5 | 2023-05-20 | |
Life Chemicals | F5857-4947-5μmol |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide |
1351611-87-4 | 90%+ | 5μl |
$94.5 | 2023-05-20 | |
Life Chemicals | F5857-4947-1mg |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide |
1351611-87-4 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
Life Chemicals | F5857-4947-5mg |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide |
1351611-87-4 | 90%+ | 5mg |
$103.5 | 2023-05-20 | |
Life Chemicals | F5857-4947-3mg |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide |
1351611-87-4 | 90%+ | 3mg |
$94.5 | 2023-05-20 |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamideに関する追加情報
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide: A Comprehensive Overview
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide (CAS No. 1351611-87-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. This comprehensive overview aims to provide an in-depth understanding of the chemical properties, biological activities, and recent research developments associated with N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide.
Chemical Structure and Properties: N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide is a derivative of acetamide, featuring a cyclohexyl group, a hydroxyl group, and a thiophene ring. The cyclohexyl moiety contributes to the compound's lipophilicity, while the hydroxyl group enhances its solubility in polar solvents. The thiophene ring, known for its aromaticity and electron-donating properties, plays a crucial role in the compound's biological activity. The molecular formula of N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide is C15H19NO2S, with a molecular weight of approximately 285.38 g/mol.
Synthesis and Preparation: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step reactions, starting from readily available starting materials. One common approach is the reaction of 2-thiophenecarboxylic acid with 1-amino-1-cyclohexanecarbonitrile in the presence of a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Subsequent reduction of the nitrile group to an amine followed by acylation with acetic anhydride yields the final product. This synthetic route ensures high yields and purity, making it suitable for large-scale production.
Biological Activity: Recent studies have highlighted the diverse biological activities of N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide. One notable application is its potential as an anti-inflammatory agent. In vitro assays have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. Additionally, it has shown promise in reducing oxidative stress and protecting against cellular damage induced by reactive oxygen species (ROS).
Pharmacological Studies: Preclinical studies have further explored the pharmacological properties of N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide. Animal models have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles. In vivo experiments have also revealed its efficacy in alleviating symptoms of inflammatory diseases such as arthritis and colitis. These findings suggest that N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide has potential therapeutic applications in treating inflammatory disorders.
Clinical Trials: While extensive preclinical data are available, clinical trials are still in their early stages for N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide. Initial Phase I trials have focused on assessing the safety and tolerability of the compound in healthy volunteers. Preliminary results indicate that it is well-tolerated at various dose levels, with no significant adverse effects reported. Further Phase II trials are planned to evaluate its efficacy in specific patient populations suffering from inflammatory conditions.
Mechanism of Action: The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide exerts its anti-inflammatory effects is not yet fully understood. However, recent research suggests that it may act through multiple pathways. One proposed mechanism involves the modulation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammation. By inhibiting NF-kB activation, this compound can reduce the expression of pro-inflammatory genes. Additionally, it may interact with other signaling pathways such as mitogen-activated protein kinases (MAPKs) and peroxisome proliferator-activated receptors (PPARs), further contributing to its anti-inflammatory properties.
Potential Applications: strong> The versatile biological activities of < strong >N -( 0 -cyclohex yl - 0 -hydrox yle th yl ) - 0 -( thi ophen - 0 - yl ) acetam ide< / strong > make it an attractive candidate for various therapeutic applications . In addition to its anti-inflammatory properties , recent studies have explored its potential as an antioxidant , neuroprotective agent , and anti-cancer drug . For instance , preliminary data suggest that this compound can protect neurons from oxidative stress -induced damage , making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's disease . Furthermore , its ability to inhibit cancer cell proliferation and induce apoptosis has been observed in several cancer cell lines , indicating its potential as an anticancer agent . p > < p >< strong >Challenges and Future Directions: strong > Despite its promising therapeutic potential , several challenges remain in the development of strong >N -( 0 -cyclohex yl - 0 -hydrox yle th yl ) - 0 -( thi ophen - 0 - yl ) acetam ide< / strong > as a clinical drug . These include optimizing its pharmacokinetic properties , enhancing its bioavailability , and ensuring long-term safety . Ongoing research efforts aim to address these challenges through structure -activity relationship (SAR) studies , formulation development , and advanced delivery systems . Additionally , further clinical trials are necessary to validate its efficacy and safety in human patients . p > < p >< strong >Conclusion: strong > strong >N -( 0 -cyclohex yl - 0 -hydrox yle th yl ) - 0 -( thi ophen - 0 - yl ) acetam ide< / strong > (CAS No . 1351611 -87 -4 ) represents a promising compound with diverse biological activities and therapeutic potential . Its unique chemical structure confers favorable properties that make it suitable for various applications in medicinal chemistry and pharmaceutical research . As ongoing studies continue to unravel its mechanisms of action and optimize its pharmacological profile , this compound holds great promise for future therapeutic advancements . p > article > response >
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